
How to prevent non-specific RNA cleavage in in
vitro degradation assays.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: RNAse L RIBOTAC

Cat. No.: B15542705 Get Quote

Technical Support Center: In Vitro RNA
Degradation Assays
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals prevent

non-specific RNA cleavage in in vitro degradation assays.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific RNA degradation in my assay?

A1: Non-specific RNA degradation is predominantly caused by two main factors:

RNase Contamination: Ribonucleases (RNases) are ubiquitous enzymes that degrade RNA.

[1] Contamination can be introduced from various sources, including the researcher's skin,

lab surfaces, aqueous solutions, and plasticware.[2][3]

Chemical Hydrolysis: RNA is inherently less stable than DNA and is susceptible to

spontaneous cleavage through hydrolysis, a process that is accelerated by elevated

temperatures and alkaline pH.[4][5] Divalent cations, such as Mg²⁺, can also promote this

process.[5][6]

Q2: How can I create an RNase-free work environment?
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A2: Establishing and maintaining an RNase-free environment is critical. Key practices include:

Dedicated Workspace: Designate a specific area in the lab solely for RNA work to minimize

cross-contamination.[1]

Personal Protective Equipment (PPE): Always wear gloves and change them frequently,

especially after touching any surface that may not be RNase-free.[3]

Surface Decontamination: Regularly clean benchtops, pipettes, and equipment with

commercially available RNase decontamination solutions.

RNase-Free Consumables: Use certified RNase-free pipette tips, microcentrifuge tubes, and

reagents.[3]

Proper Handling of Glassware: Bake glassware at 180°C for several hours to inactivate

RNases.

Q3: What is the role of an RNase inhibitor and when should I use it?

A3: RNase inhibitors are proteins that bind to and inactivate a broad range of RNases with high

affinity.[7][8] They are essential for protecting RNA integrity in many applications, including in

vitro transcription, cDNA synthesis, and RT-qPCR.[2][7] It is recommended to add an RNase

inhibitor to any reaction where RNA stability is a concern.[7]

Q4: Can the buffer conditions of my assay contribute to RNA degradation?

A4: Yes, buffer composition is crucial for RNA stability. An alkaline pH (above 7.5) can increase

RNA hydrolysis.[9] While many enzymatic reactions are performed at a pH around 8.0, for

storage, a slightly acidic to neutral pH is preferable.[4] Divalent cations like Mg²⁺, often required

for enzymatic activity, can also catalyze RNA cleavage.[5][6] The inclusion of a chelating agent

like EDTA in storage buffers can help mitigate this.[5]

Troubleshooting Guide
Problem: My RNA is degraded in all samples, including my negative controls.
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Possible Cause Recommended Solution

Widespread RNase Contamination
This suggests a systemic issue with your

reagents or workspace.

Contaminated water or buffer

Use commercially available, certified nuclease-

free water. Prepare fresh buffers using RNase-

free reagents and consumables.

Contaminated pipette tips or tubes

Use only certified RNase-free plasticware.

Implement the use of filter tips to prevent

contamination from pipettors.

Contaminated work area

Thoroughly decontaminate your entire

workspace, including pipettes, centrifuges, and

bench surfaces, with an RNase decontamination

solution.

Problem: I observe RNA degradation only in my experimental samples, not in my controls.

Possible Cause Recommended Solution

Contamination of a specific reagent

A component added only to the experimental

samples (e.g., your enzyme of interest, a small

molecule) may be contaminated with RNases.

Test each component individually for RNase

activity. Consider purifying the suspect reagent

or obtaining it from a different, certified RNase-

free source.

Assay conditions promoting chemical

degradation

The conditions of your experimental reaction

may be promoting RNA hydrolysis.

Optimize your reaction buffer. If possible, lower

the pH and include a chelating agent if divalent

cations are not essential for the specific activity

you are measuring. Run the assay at the lowest

feasible temperature.
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Problem: My RNA appears intact on a denaturing gel but is not functional in downstream

applications.

Possible Cause Recommended Solution

Low levels of RNase activity

Minor RNase activity might not cause visible

smearing on a gel but can still cleave enough

RNA to inhibit subsequent enzymatic reactions.

Add a commercially available RNase inhibitor to

your reaction at the recommended

concentration (typically 1-2 U/µL).[2]

Inhibition of downstream enzymes

A component from your degradation assay may

be inhibiting the enzymes in your downstream

application (e.g., reverse transcriptase,

polymerase).

Purify the RNA after the degradation assay and

before proceeding to the next step.

Data Presentation
Table 1: Recommended Concentrations of RNase Inhibitors for In Vitro Assays

Application Recommended Final Concentration

In Vitro Transcription 1 - 2 U/µL

cDNA Synthesis 2 U/µL

General RNA Protection 1 U/µL

Note: The optimal concentration may vary depending on the specific experimental conditions

and the suspected level of RNase contamination.[2]

Table 2: Influence of Temperature on RNA Degradation Rate
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Temperature (°C) Rate Constant (k, hr⁻¹) Half-life (hr)

4 0.017 40.1

25 0.137 5.08

37 0.206 3.37

45 0.255 2.72

This table illustrates the significant impact of temperature on RNA stability.[10]

Experimental Protocols
Protocol: General In Vitro RNA Degradation Assay

This protocol provides a framework for assessing RNA degradation in vitro. All steps should be

performed in an RNase-free environment.

1. Preparation of Reagents:

Reaction Buffer: A common starting point is 50 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 50 mM

NaCl.[11] Optimize as needed for your specific enzyme or experimental conditions. Prepare

with nuclease-free water.

RNA Substrate: Dilute your RNA of interest to a working concentration (e.g., 10 nM) in the

reaction buffer.

Enzyme/Compound of Interest: Prepare a stock solution of your enzyme or compound in an

appropriate RNase-free buffer.

RNase Inhibitor: Use a commercial RNase inhibitor at a stock concentration of 40 U/µL.

Stop Solution: A common stop solution is an equal volume of RNA gel loading buffer

containing a denaturant (e.g., formamide) and a chelating agent (e.g., EDTA).

2. Assay Setup (for a 20 µL reaction):

On ice, combine the following in a certified RNase-free microcentrifuge tube:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://figshare.com/articles/dataset/Rate_constants_of_RNA_degradation_reactions_at_various_temperatures_/19347206
https://pmc.ncbi.nlm.nih.gov/articles/PMC4167416/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Buffer (to a final volume of 20 µL)

RNase Inhibitor (0.5 µL for a final concentration of 1 U/µL)

RNA substrate (e.g., 2 µL of a 100 nM stock for a final concentration of 10 nM)

Enzyme/Compound of interest (variable volume, add last)

Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

3. Incubation and Time Points:

Incubate the reaction at the desired temperature (e.g., 37°C).

At each designated time point, remove an aliquot of the reaction and immediately add it to an

equal volume of Stop Solution to terminate the reaction.

Place the stopped samples on ice or at -20°C until analysis.

4. Analysis of RNA Degradation:

Heat the samples at 95°C for 5 minutes to denature the RNA.

Analyze the samples by denaturing polyacrylamide or agarose gel electrophoresis to

visualize RNA degradation.

5. Controls:

Time Zero Control: An aliquot of the reaction mixture is immediately mixed with Stop Solution

before incubation.

No Enzyme/Compound Control: A reaction incubated for the full duration without the addition

of the enzyme or compound being tested. This controls for background RNA degradation

under the assay conditions.

Visualizations
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RNA Degradation Observed

Degradation in all samples
(including controls)?

Systemic RNase Contamination

Yes

Specific Contamination or
Chemical Instability

No

Use certified nuclease-free reagents.
Prepare fresh buffers.

Decontaminate workspace and equipment.
Is degradation enzyme/compound dependent?

Test individual reagents for RNase activity.
Re-purify suspect components.

Yes

Optimize buffer conditions (pH, temp).
Add chelating agent (e.g., EDTA).

Include RNase inhibitor.

No

Click to download full resolution via product page

Caption: Troubleshooting workflow for non-specific RNA degradation.

Caption: Mechanism of RNase A inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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